molecular formula C11H14O4 B8404154 Methyl 2-hydroxy-5-propoxybenzoate

Methyl 2-hydroxy-5-propoxybenzoate

Cat. No.: B8404154
M. Wt: 210.23 g/mol
InChI Key: AOYNKADOZLXKIA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-propoxybenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a hydroxyl (-OH) group at position 2 and a propoxy (-OCH₂CH₂CH₃) group at position 3. This compound is structurally related to salicylate derivatives, which are known for their roles in pharmaceutical, agrochemical, and material science applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-5-propoxybenzoate

InChI

InChI=1S/C11H14O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h4-5,7,12H,3,6H2,1-2H3

InChI Key

AOYNKADOZLXKIA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional analogs can be inferred from the methyl esters and hydroxy-substituted compounds listed in the sources. Below is a comparative analysis based on functional groups, substitution patterns, and applications:

Structural Analogs from Austrocedrus chilensis Resin (–2)

Compounds such as sandaracopimaric acid methyl ester (4), torulosic acid methyl ester (6), and Z-communic acid methyl ester (9) are diterpenoid methyl esters isolated from plant resin. Key differences include:

  • Backbone complexity: These diterpenoids possess polycyclic frameworks (e.g., labdane or abietane skeletons), whereas Methyl 2-hydroxy-5-propoxybenzoate has a simpler aromatic ring system.
  • Substituent positions: The hydroxyl and alkoxy groups in this compound are para-substituted (positions 2 and 5), whereas diterpenoid esters feature hydroxyl or carboxyl groups on fused ring systems.
  • Applications: Diterpenoid methyl esters (e.g., ferruginol (11)) are studied for antimicrobial and anti-inflammatory properties , while this compound’s applications remain speculative without direct evidence.

Methyl Shikimate ()


Methyl shikimate, a cyclohexenecarboxylate ester, shares the ester functional group with the target compound but differs in:

  • Ring structure: A non-aromatic, oxygenated cyclohexene ring vs. an aromatic benzene ring.
  • Analytical data : Methyl shikimate’s NMR and FTIR spectra (, Figure 5) highlight distinct carbonyl (C=O) and hydroxyl (O-H) peaks, which would vary significantly in this compound due to aromatic conjugation effects.

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